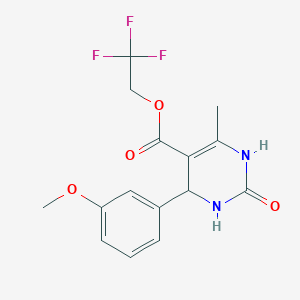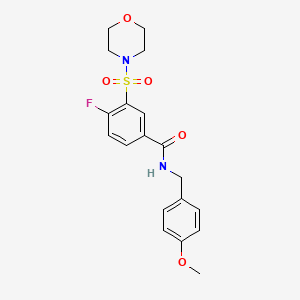![molecular formula C18H21FO3 B4937443 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FPEB, is a radioligand used in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize and measure physiological processes in the body. F-18 FPEB is a promising tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Mechanism of Action
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB binds to the mGluR5 receptor with high affinity and specificity, allowing for the visualization and quantification of the receptor in vivo. The mGluR5 receptor is a G protein-coupled receptor that modulates the activity of glutamatergic neurons in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neuroinflammation.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB does not have any direct biochemical or physiological effects, as it is used solely as a radioligand for PET imaging studies. However, the information obtained from these studies can provide valuable insights into the biochemical and physiological effects of mGluR5 activation in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is its high affinity and specificity for the mGluR5 receptor, allowing for accurate and reliable PET imaging studies. However, the short half-life of the fluorine-18 isotope (110 minutes) limits the use of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB to research institutions with access to a cyclotron for on-site production. Additionally, the high cost of production and limited availability of the radioligand can be a barrier to widespread use.
Future Directions
Future research with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could focus on the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging studies with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could also be used to evaluate the efficacy of drugs targeting the mGluR5 receptor, as well as to investigate the potential of mGluR5 as a therapeutic target for these disorders. Additionally, the development of new radioligands with longer half-lives and lower production costs could expand the use of PET imaging in neuroscience research.
Synthesis Methods
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB involves the reaction of a precursor molecule with a fluorine-18 isotope. The precursor molecule is prepared by a multi-step synthesis process, which involves the reaction of 2-methoxy-4-methylbenzaldehyde with 4-(4-bromophenoxy)butanol in the presence of a base and a catalyst. The resulting product is then treated with a reagent to form the final precursor molecule. The fluorine-18 isotope is then introduced into the precursor molecule by a nucleophilic substitution reaction, resulting in the formation of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB.
Scientific Research Applications
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is primarily used in PET imaging studies to visualize and quantify the distribution and density of mGluR5 in the brain. The mGluR5 receptor is involved in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB can provide valuable information on the role of mGluR5 in these disorders, as well as the efficacy of drugs targeting this receptor.
properties
IUPAC Name |
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWMNBPWYPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)


![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)